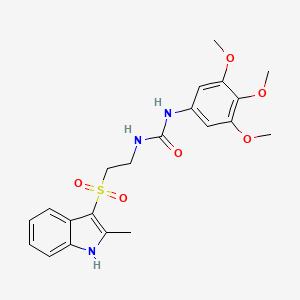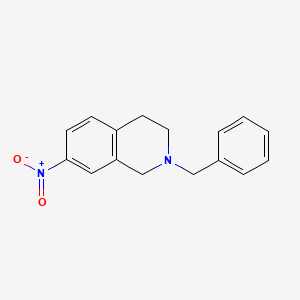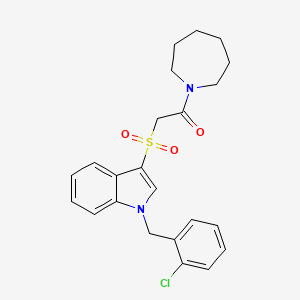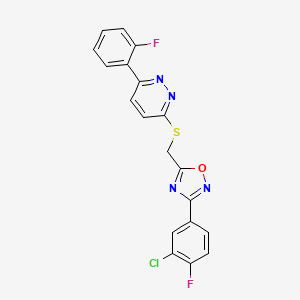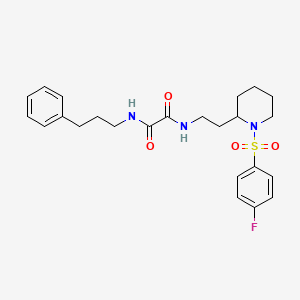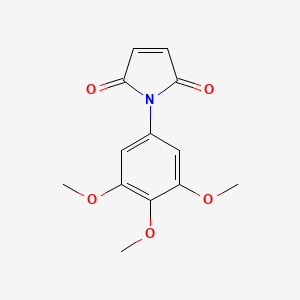
1-(3,4,5-三甲氧基苯基)-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione nucleus, which is a significant structure in medicinal chemistry due to its biological activities. The 1H-pyrrole-2,5-dione derivatives have been extensively studied for various applications, including as inhibitors of glycolic acid oxidase, corrosion inhibitors, and in the synthesis of biologically active substances .
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through various methods. For instance, a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles has been developed using 3,4-Bis(trimethylsilyl)-1H-pyrrole, which allows for the creation of diverse substitution patterns through stepwise regiospecific halogenation and cross-coupling reactions . Additionally, a new approach to 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives has been described, which are part of an interesting redox system .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial for their biological activity. For example, methylation of the nitrogen or the 3-hydroxy substituent in the 1H-pyrrole-2,5-dione nucleus reduces the potency of these compounds as inhibitors, indicating the importance of the two acidic functions on the nucleus . Structural determination of related compounds has been achieved using various spectroscopic methods, including NMR and mass spectrometry .
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives are reactive and can enter into various chemical reactions due to the presence of reactive carbonyl groups. They have been used to synthesize biologically active substances and have shown a range of activities, including anti-inflammatory and antimicrobial effects . The reactivity of the lactam unit in pyrrolizine-1,3-dione derivatives has also been explored, demonstrating the ability to undergo ring-opening and coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. For instance, the adsorption of these derivatives on carbon steel surfaces in hydrochloric acid solution is mainly controlled by a chemisorption process, as indicated by thermodynamic data and XPS analysis . The photoluminescent properties of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been investigated, showing strong photoluminescence and higher photochemical stability than saturated polymers with isolated DPP units .
科学研究应用
缓蚀
1H-吡咯-2,5-二酮衍生物在盐酸介质中能有效防止碳钢腐蚀。这些衍生物,包括1-苯基-1H-吡咯-2,5-二酮 (PPD) 等变体,在电化学研究中已显示出有希望的结果。它们充当混合型缓蚀剂,并通过化学吸附过程粘附在钢表面上 (Zarrouk 等,2015)。
药物化学
1H-吡咯-2,5-二酮的衍生物因其药用特性而受到探索,特别是在抑制巨噬细胞中 PGE(2) 的产生方面。这些衍生物采用不同的方法合成,已显示出显着的生物活性,表明有潜在的药用应用 (Moon 等,2010)。
聚合物中的光致发光
掺入 1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯(1H-吡咯-2,5-二酮的变体)的共轭聚合物和共聚物表现出强烈的光致发光。这些聚合物通过钯催化反应合成,显示出高光化学稳定性,并且由于其溶解性和可加工成薄膜而被认为适用于电子应用 (Beyerlein & Tieke,2000)。
聚合物科学
基于 1H-吡咯-2,5-二酮的分子已被用于合成具有独特性质的各种聚合物,例如光物理性质和结构变化。这些衍生物在有机薄膜晶体管和光伏等领域展示了潜在的应用 (Gendron 等,2014)。
分子合成
这些衍生物作为其他复杂分子的合成中的关键中间体,展示了它们在有机化学和分子设计中的用途。已经开发出各种方法进行高效合成,从而扩大了它们的应用范围 (Patel & Dholakiya,2013)。
电子和光学性质
1H-吡咯-2,5-二酮的衍生物,例如基于吡咯并[3,4-c]吡咯-1,4-二酮的聚合物,已经对其电子和光学性质进行了研究。这些材料在电致变色和有机光伏等应用中很有价值,提供了有希望的性能和稳定性 (Shi 等,2016)。
未来方向
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
作用机制
Target of Action
The primary targets of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione interacts with its targets by inhibiting their activity. For instance, it inhibits tubulin, a protein essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a protein that assists in the proper folding of other proteins, leading to the destabilization of several proteins necessary for cell survival . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell, leading to an increase in oxidative stress .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . The inhibition of TrxR leads to an increase in reactive oxygen species, causing oxidative damage and triggering apoptosis .
Pharmacokinetics
Compounds containing the trimethoxyphenyl group are generally known for their good bioavailability and metabolic stability .
Result of Action
The result of the action of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is the induction of cell death in cancer cells. By disrupting cell division, protein folding, and redox balance, it triggers apoptosis, leading to the death of cancer cells .
Action Environment
The action of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. The pH of the environment can also influence its stability and solubility, thereby affecting its bioavailability .
生化分析
Biochemical Properties
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with tubulin, heat shock protein 90, thioredoxin reductase, histone lysine-specific demethylase 1, activin receptor-like kinase-2, P-glycoprotein, and platelet-derived growth factor receptor β . These interactions are primarily inhibitory, leading to the disruption of normal cellular functions and processes. For instance, the inhibition of tubulin polymerization by 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione can prevent cell division, making it a potential candidate for anti-cancer therapies.
Cellular Effects
The effects of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by disrupting the microtubule network and inhibiting key signaling pathways such as the Ras signaling pathway . Additionally, 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione can modulate gene expression by inhibiting histone demethylases, leading to changes in chromatin structure and gene transcription.
Molecular Mechanism
At the molecular level, 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and leading to microtubule destabilization . This binding interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl group and the colchicine binding site. Additionally, the compound inhibits heat shock protein 90, which is essential for the stability and function of many oncogenic proteins . The inhibition of thioredoxin reductase and histone lysine-specific demethylase 1 further contributes to its anti-cancer properties by inducing oxidative stress and altering gene expression, respectively.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term exposure to 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, with minimal development of resistance in cancer cells .
Dosage Effects in Animal Models
The effects of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes demethylation and oxidation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and efficacy . The metabolic flux and levels of metabolites are influenced by the presence of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione, which can alter cellular metabolic states.
Transport and Distribution
The transport and distribution of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, which affects its efflux and accumulation in cells . This interaction can influence the localization and concentration of the compound in different tissues, impacting its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be found in the nucleus, where it inhibits histone demethylases and modulates gene expression . The targeting signals and post-translational modifications that direct 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione to specific compartments are essential for its precise cellular functions.
属性
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-9-6-8(7-10(18-2)13(9)19-3)14-11(15)4-5-12(14)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGJOMPQVIXUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

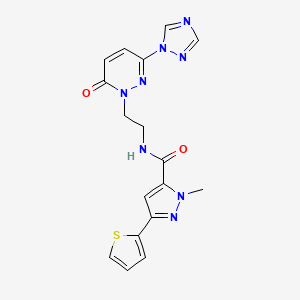
![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)
